molecular formula C19H28Cl2N3O3P B12705524 Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester CAS No. 172882-00-7

Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester

Cat. No.: B12705524
CAS No.: 172882-00-7
M. Wt: 448.3 g/mol
InChI Key: LKDPBESDPLUXTN-UHFFFAOYSA-N
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Description

Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes phosphonamidic acid, bis(2-chloroethyl) groups, and a phenyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the phosphonamidic acid backbone: This can be achieved through the reaction of appropriate phosphonic acid derivatives with amines.

    Introduction of bis(2-chloroethyl) groups: This step may involve the use of chloroethylating agents under controlled conditions.

    Cyclization to form the diazabicyclo structure: This step often requires specific catalysts and reaction conditions to ensure the correct formation of the bicyclic structure.

    Esterification with phenol: The final step involves the esterification of the phosphonamidic acid with phenol to form the phenyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonamidic acid derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(33

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester include other phosphonamidic acid derivatives and compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer unique properties and applications compared to other similar compounds.

Properties

CAS No.

172882-00-7

Molecular Formula

C19H28Cl2N3O3P

Molecular Weight

448.3 g/mol

IUPAC Name

3-(2-chloroethyl)-7-[(2-chloroethylamino)-phenoxyphosphoryl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C19H28Cl2N3O3P/c1-18-12-23(11-9-21)13-19(2,17(18)25)15-24(14-18)28(26,22-10-8-20)27-16-6-4-3-5-7-16/h3-7H,8-15H2,1-2H3,(H,22,26)

InChI Key

LKDPBESDPLUXTN-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC(C1=O)(CN(C2)P(=O)(NCCCl)OC3=CC=CC=C3)C)CCCl

Origin of Product

United States

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